N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
Neurogenesis Enhancement
A significant application of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide derivatives, specifically aminopropyl carbazole derivatives, is in enhancing neurogenesis. Research has shown that these compounds can increase the number of cells in neural stem cell cultures by inducing the final cell division during differentiation, without affecting astrocytogenesis. This indicates a potential application in therapies aimed at neuroregeneration or treatment of neurodegenerative diseases (Shin et al., 2015).
Anticancer Activities
The compound's derivatives have also been researched for their anticancer properties. Various studies have synthesized and tested different sulfonamide derivatives, revealing their potential as anticancer agents. For example, mixed-ligand copper(II)-sulfonamide complexes have shown significant DNA binding and cleavage abilities, genotoxicity, and anticancer activity, suggesting their use as chemotherapy agents (González-Álvarez et al., 2013). Furthermore, novel aminothiazole-paeonol derivatives, including those with sulfonamide groups, have exhibited high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of poly[n-(3-(9h-carbazol-9-yl)propyl)methacrylamide] (pcapma), which has applications in bistable memory devices .
Mode of Action
The compound incorporates a carbazole heterocycle, which acts as a functional charge carrier transporting unit . This facilitates resistive switching by the applied voltage .
Biochemical Pathways
The resistive switching facilitated by the compound is known to modulate charge transport .
Result of Action
The compound’s action results in rewriteable flash memory behavior with bistable conductivity . The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors . For instance, the resistive switching is facilitated by the applied voltage . Furthermore, the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains strengthens memory persistence and enhances the thermal and mechanical stability of the PCaPMA .
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4S/c1-21-11-17-25(18-12-21)36(33,34)31(22-13-15-24(35-2)16-14-22)20-23(32)19-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,23,32H,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVIHNFXHPGIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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